molecular formula C12H14O4 B7797452 3,5-Dimethoxycinnamic acid methyl ester

3,5-Dimethoxycinnamic acid methyl ester

Cat. No. B7797452
M. Wt: 222.24 g/mol
InChI Key: SPYLOSISVANWEF-SNAWJCMRSA-N
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Description

3,5-Dimethoxycinnamic acid methyl ester (C12H14O4) is a chemical compound with a molecular weight of 222.24 g/mol . It is also known by other names such as methyl 3-(3,5-dimethoxyphenyl)acrylate and methyl (E)-3-(3,5-dimethoxyphenyl)prop-2-enoate .


Synthesis Analysis

The synthesis of 3,5-Dimethoxycinnamic acid methyl ester has been reported in the literature . The process involves a series of reactions including the cyclization of 3-(3′,5′-dimethoxyphenyl) propionic acid to 5,7-dimethoxy-1-indanone and the oxidative decomposition of methyl-2-hydroxy-2-[5,7-dimethyoxy-1-oxo-1H-inden-2(3H)-ylidene] acetate to 3,5-dimethoxyhomophthalic acid .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethoxycinnamic acid methyl ester can be represented by the IUPAC name methyl (E)-3-(3,5-dimethoxyphenyl)prop-2-enoate . The InChI representation is InChI=1S/C12H14O4/c1-14-10-6-9(4-5-12(13)16-3)7-11(8-10)15-2/h4-8H,1-3H3/b5-4+ .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Dimethoxycinnamic acid methyl ester include a molecular weight of 222.24 g/mol, XLogP3-AA of 2.1, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 5, Exact Mass of 222.08920892 g/mol, Monoisotopic Mass of 222.08920892 g/mol, Topological Polar Surface Area of 44.8 Ų, Heavy Atom Count of 16, and Formal Charge of 0 .

Scientific Research Applications

  • Tetramerization into Calixarenes : (E)-2,4-dimethoxycinnamic acid methyl ester has been used to create stereoisomeric C-alkylcalix[4]resorcinarenes, contributing to the field of organic chemistry and molecular engineering (Botta et al., 1992).

  • Dermatological Research : Dimethylallyl ester of caffeic acid and its derivatives, including 3,4-dimethoxycinnamic acid, were synthesized and investigated for their dermatological effects, particularly in the context of irritant contact dermatitis (Elsner et al., 1990).

  • Biological Evaluation of Related Compounds : 3,5-Dimethoxyhomophthalic acid, synthesized from 3,5-dimethoxycinnamic acid, was subjected to biological evaluation, showcasing its potential relevance in pharmacology and biochemistry (Ghulam et al., 2007).

  • Hydrogen Bonding in Crystal Chemistry : Studies on 3,5-dinitrocinnamic acid and its complexes with 2,5-dimethoxycinnamic acid contributed to understanding hydrogen bonding and solid-state photoreactivity, significant for materials science and crystallography (Desiraju et al., 1991).

  • Identification in Biological Fluids : 3,5-Dimethoxycinnamic acid derivatives have been identified in human urine, providing insights into human metabolism and the physiological presence of such compounds (Heindl et al., 1985).

  • Bioavailability in Human Plasma : The detection of dimethoxycinnamic acid in human plasma after coffee intake highlights its relevance in dietary studies and the metabolism of polyphenols (Nagy et al., 2011).

  • Complex Formation Studies : The interaction of 3,5-dimethoxycinnamic acid with α-cyclodextrin has been studied, important for understanding molecular interactions in solution (Rosanske et al., 1980).

  • Photomechanical Behavior and Crystal Chemistry : Research on the photomechanical behavior of 3,4-dimethoxycinnamic acid contributes to the development of photoresponsive materials (Mishra et al., 2015).

  • Metabolism in Plant Cultures : 3,4-dimethoxycinnamic acid's conversion into 4-hydroxybenzoic acids in Vanilla planifolia cultures sheds light on plant metabolism and biochemistry (Funk et al., 1990).

  • Antioxidant Properties : The antioxidant properties of ferulic acid dimers, related to 3,5-dimethoxycinnamic acid, were assessed, which is crucial for understanding their potential health benefits and applications in food science (Garcia-Conesa et al., 1997).

  • Mass Spectrometric Analysis of Derivatives : A study on the mass spectrometry of hydroxy- and/or methoxy-substituted cinnamic acids and their methyl esters, including 3,4-dimethoxycinnamic acid, contributes to analytical chemistry and compound identification (Horman et al., 1971).

  • Bacterial Degradation Studies : Understanding how bacteria degrade 3,4,5-trimethoxycinnamic acid has implications for environmental science and bioremediation (Donnelly et al., 1981).

  • Enzymatic Resolution in Chemistry : The role of Candida rugosa lipase in the kinetic resolution of 1,4-dihydropyridine 3,5-diesters, related to dimethoxycinnamic acids, is significant in the field of biochemistry and pharmaceuticals (Sobolev et al., 2002).

  • Carbohydrate Complex Formation : Studies on the complex formation of carbohydrates with sinapinic acid, related to dimethoxycinnamic acid, are important for analytical and biochemical applications (Schmidt De León et al., 2022).

  • Natural Isocoumarin Synthesis : The synthesis of natural isocoumarins using dimethoxyhomophthalic acid, derived from dimethoxycinnamic acid, highlights its importance in organic synthesis and natural product chemistry (Qadeer et al., 2007).

  • Chemical Constituents of Plants : The identification of (E)-Methyl-4-hydroxy-3,5-dimethoxycinnamate in Palicourea coriacea leaves contributes to the field of natural product chemistry and botany (Silva et al., 2008).

  • Preparation Techniques in Chemistry : The use of dimethoxypropane in the preparation of methyl esters, including those of dimethoxycinnamic acid, is relevant to synthetic chemistry and pharmaceutical manufacturing (Radin et al., 1960).

Future Directions

Methoxylated derivatives of cinnamic acid, such as 3,5-Dimethoxycinnamic acid methyl ester, have been extensively studied for their therapeutic and antioxidant properties . Future research may focus on improving their oral bioavailability and metabolism, possibly through methods of lipophilization . These compounds also have potential applications in the food and pharmaceutical industries .

properties

IUPAC Name

methyl (E)-3-(3,5-dimethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-14-10-6-9(4-5-12(13)16-3)7-11(8-10)15-2/h4-8H,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYLOSISVANWEF-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=CC(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethoxycinnamic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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